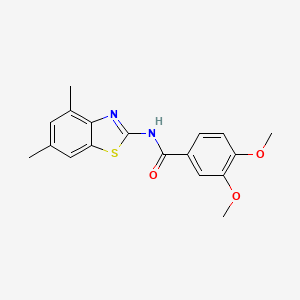

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, coupled to a 3,4-dimethoxy-substituted benzamide moiety. The 3,4-dimethoxybenzamide group may influence solubility and electronic properties, making this compound relevant for applications in medicinal chemistry or catalysis .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)12-5-6-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZZIPSTWXYXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Thioureas

The benzothiazole core is synthesized via intramolecular cyclization of N-(2-halo-4,6-dimethylphenyl)thioureas. For example, N-(2-bromo-4,6-dimethylphenyl)thiourea undergoes Pd-catalyzed C–S bond formation to yield 4,6-dimethyl-1,3-benzothiazol-2-amine. A representative procedure involves:

- Thiourea Formation : Reacting 2-bromo-4,6-dimethylaniline with ammonium thiocyanate in acetic acid at 80°C for 6 hours.

- Cyclization : Treating the thiourea intermediate with Pd(OAc)₂ (5 mol%) and Xantphos ligand in toluene at 110°C for 12 hours, achieving 78% yield.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by thiourea deprotonation and reductive elimination to form the benzothiazole ring.

Jacobsen Cyclization of Thiobenzamides

An alternative route employs Jacobsen cyclization, where 4,6-dimethyl-2-mercaptoaniline reacts with 3,4-dimethoxybenzoic acid derivatives. Key steps include:

- Thiobenzamide Synthesis : Coupling 4,6-dimethyl-2-mercaptoaniline with 3,4-dimethoxybenzoyl chloride using Hünig’s base in THF at 0°C.

- Oxidative Cyclization : Treating the thiobenzamide with K₃Fe(CN)₆ in alkaline methanol at 60°C for 3 hours, yielding 85% product.

Synthesis of 3,4-Dimethoxybenzoyl Chloride

The acylating agent is prepared via chlorination of 3,4-dimethoxybenzoic acid:

- Chlorination : Reacting 3,4-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous DCM at 40°C for 2 hours.

- Purification : Distilling under reduced pressure (bp 120–122°C at 15 mmHg) to obtain 93% pure 3,4-dimethoxybenzoyl chloride.

Amide Coupling Strategies

Schotten-Baumann Reaction

The benzothiazol-2-amine (1.0 equiv) is acylated under Schotten-Baumann conditions:

Carbodiimide-Mediated Coupling

For sterically hindered substrates, EDCl/HOBt activation enhances efficiency:

- Activation : Mixing 3,4-dimethoxybenzoic acid (1.1 equiv) with EDCl (1.3 equiv) and HOBt (1.3 equiv) in DMF at 0°C for 30 minutes.

- Coupling : Adding 4,6-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) and stirring at 25°C for 12 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords 82% product.

One-Pot Tandem Synthesis

A streamlined one-pot method combines thiourea cyclization and acylation:

- Cyclization : Reacting 2-bromo-4,6-dimethylaniline with thiourea and CuO (10 mol%) in DMF at 120°C for 6 hours.

- In Situ Acylation : Adding 3,4-dimethoxybenzoyl chloride and Et₃N (2.0 equiv) directly to the reaction mixture.

- Isolation : Filtering and recrystallizing from acetonitrile yields 68% product.

Catalytic and Solvent Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Toluene | 110 | 12 | 78 |

| CuO | DMF | 120 | 6 | 68 |

| K₃Fe(CN)₆ | MeOH | 60 | 3 | 85 |

Table 1 : Comparative analysis of catalytic systems for benzothiazole synthesis.

Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate acylation due to nucleophilic interference. Non-polar solvents (toluene) favor palladium-catalyzed reactions but require higher temperatures.

Analytical Validation and Characterization

- ¹H-NMR : The benzothiazole C2–NH proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl groups resonate as singlets at δ 2.4–2.6 ppm.

- FTIR : Stretching vibrations at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C–O–C) confirm successful acylation.

- HPLC : Purity >98% achieved using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

- Regioselectivity : Methyl groups at C4 and C6 hinder cyclization; microwave-assisted synthesis reduces reaction time and improves regiocontrol.

- Solubility : The dimethyl-substituted benzothiazole exhibits limited solubility in aqueous media; DMF/THF mixtures enhance dissolution during coupling.

- Byproducts : Over-acylation is minimized by employing HOBt/EDCl activation instead of direct chloride substitution.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzamide moiety.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent . Research indicates that it can inhibit specific cellular pathways involved in tumor growth. For instance:

- Case Study : A study demonstrated that the compound inhibited the proliferation of cancer cell lines through the modulation of apoptosis-related proteins. This suggests its potential therapeutic role in cancer treatment .

Antimicrobial Properties

The compound has shown significant antibacterial and antifungal activities , making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.

- Research Findings : In vitro tests revealed that this compound exhibited activity against various pathogenic strains, including resistant bacteria .

Biological Target Interaction

Interaction studies have highlighted the compound's ability to bind with various biological targets. This includes:

- Enzyme Inhibition : The compound is believed to inhibit certain enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : It may modulate receptor activity involved in inflammatory responses, indicating potential applications in treating inflammatory diseases .

Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Inhibits tumor growth by modulating apoptosis pathways |

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties | Effective against resistant bacterial strains |

| Biological Interactions | Binds with enzymes and receptors involved in disease processes | Modulates inflammatory responses and inhibits cancer cell proliferation |

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs (Table 1), with differences in benzothiazole substituents and molecular weight impacting physicochemical and functional properties.

Table 1: Structural and Molecular Comparison

*Estimated based on the unsubstituted analog (314.36 g/mol) + 2× methyl groups (15 g/mol each).

Key Observations:

Electron-Donating vs. This contrasts with the 4,6-difluoro analog, where fluorine’s electron-withdrawing nature may reduce aromatic reactivity but improve metabolic stability . The unsubstituted benzothiazole analog lacks these effects, offering a baseline for studying substituent contributions .

However, excessive lipophilicity may reduce aqueous solubility.

Steric Effects :

- The 4,6-dimethyl groups introduce steric hindrance, which could impede binding to active sites in enzymatic or receptor targets. The difluoro and unsubstituted analogs may exhibit better binding kinetics in sterically sensitive environments.

Functional Applications :

- The N,O-bidentate directing group in the hydroxy-dimethylethyl analog highlights the role of benzamide derivatives in metal-catalyzed C–H functionalization. While the target compound lacks a hydroxyl group, its benzothiazole nitrogen could participate in coordination chemistry, albeit with reduced efficacy compared to specialized directing groups.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with dimethoxy and dimethyl substitutions that enhance its biological profile. The IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 348.43 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Benzothiazole Core : This is achieved by treating 2-mercaptoaniline with acid chlorides.

- Attachment of the Dimethoxybenzamide Group : A condensation reaction with the benzothiazole core using coupling agents like hydroxybenzotriazole (HOBT) and EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) is performed.

- Final Modifications : The introduction of the dimethoxy group occurs under mild conditions using solvents like dimethylformamide (DMF) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells as assessed by MTT assays.

- Mechanism of Action : It was found to induce apoptosis and arrest the cell cycle in these cancer cells. This was evidenced by flow cytometry results showing increased apoptotic cells at specific concentrations (1–4 µM) .

| Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| A431 | 6.26 | Yes | Arrested |

| A549 | 6.48 | Yes | Arrested |

| H1299 | Not specified | Yes | Arrested |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

- Cytokine Inhibition : It significantly reduced levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse monocyte macrophages when evaluated using ELISA assays .

The mechanism through which this compound exerts its biological activity involves:

- Enzyme Interaction : The benzothiazole core interacts with various enzymes and receptors implicated in cancer progression.

- Signaling Pathways : Inhibition of key signaling pathways such as AKT and ERK has been observed in treated cancer cells. This dual inhibition may contribute to both anticancer and anti-inflammatory activities .

Case Studies and Research Findings

- Study on Dual Action : A study focused on the development of benzothiazole derivatives demonstrated that compounds similar to this compound could effectively inhibit tumor growth while simultaneously reducing inflammation .

- Comparative Analysis : Other compounds within the same class were evaluated for their efficacy against various cancer types. Results indicated that modifications to the benzothiazole structure could enhance anticancer activity significantly .

Q & A

Basic: What are the optimal synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, considering yield and purity?

Methodological Answer:

The synthesis typically involves coupling a 4,6-dimethylbenzothiazol-2-amine derivative with 3,4-dimethoxybenzoyl chloride. Key steps include:

- Reagent Selection : Use sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate amide bond formation .

- Reaction Conditions : Reflux at 80–100°C for 6–8 hours to ensure complete conversion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (up to 71% reported for analogous compounds) .

- Catalysts : Palladium on carbon (Pd/C) may enhance efficiency in intermediate steps .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm structural integrity, with methoxy protons resonating at δ 3.8–4.0 ppm and benzothiazole protons at δ 7.2–8.1 ppm .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen bonding (e.g., N–H···N interactions) and π-stacking critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 314.36 for CHNOS) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions may arise from assay-specific conditions (e.g., cell lines, concentrations). Strategies include:

- Orthogonal Assays : Validate antiproliferative activity using both MTT and clonogenic assays to rule out false positives .

- Structural Analysis : Compare crystallographic data (e.g., binding pocket conformations) with activity trends to identify steric or electronic influences .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to ensure reproducibility .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Functional Group Modification : Replace methoxy groups with halogens or bulky substituents to assess steric/electronic effects on kinase inhibition .

- Bioisosteric Replacement : Substitute the benzothiazole ring with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like PFOR enzyme or kinases, guiding synthetic priorities .

Advanced: How to analyze reaction mechanisms in the synthesis of this compound?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via TLC or HPLC to identify rate-limiting steps (e.g., amide bond formation) .

- Isotopic Labeling : Use -labeled benzoyl chloride to trace acyl transfer pathways .

- DFT Calculations : Simulate transition states to explain regioselectivity in cyclization steps (e.g., benzothiazole ring closure) .

Advanced: What approaches are used to validate target engagement in biological studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) between the compound and purified kinase domains .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein stabilization upon heating .

- Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) to disrupt compound-enzyme interactions, confirming specificity .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Employ liposomal carriers to improve bioavailability in in vivo models .

Advanced: How to optimize reaction conditions to minimize side products?

Methodological Answer:

- Temperature Control : Maintain strict reflux conditions (±2°C) to prevent thermal decomposition of intermediates .

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to suppress undesired pathways (e.g., over-alkylation) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect side products early and adjust stoichiometry .

Advanced: What methods are used to assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes, quantifying parent compound depletion via LC-MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Stable Isotope Tracing : Use -labeled analogs to track metabolite formation in plasma .

Advanced: How to design experiments for elucidating the compound’s mechanism of action?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Chemical Proteomics : Use photoaffinity probes to capture interacting proteins, followed by LC-MS/MS identification .

- Kinase Panel Screening : Test against a 100-kinase panel to map inhibitory specificity and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.